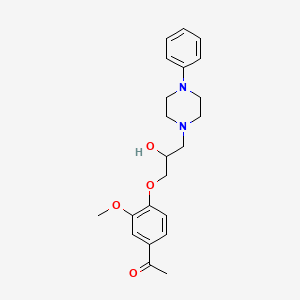

![molecular formula C14H23NO4 B2838180 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid CAS No. 2303636-39-5](/img/structure/B2838180.png)

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

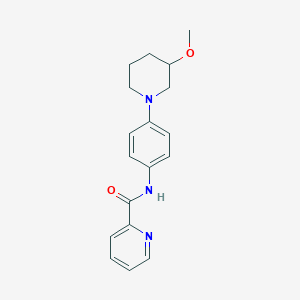

This compound, also known as 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid, is a chemical with the CAS Number 1221715-78-1 . It has a molecular weight of 231.24600 and a molecular formula of C10H17NO5 . It offers promising applications in drug discovery, catalysis, and material science.

Synthesis Analysis

The synthesis of similar spirocyclic compounds has been performed by constructing both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .Molecular Structure Analysis

The molecular structure of this compound includes a spirocyclic scaffold, which is a distinctive feature of this class of compounds . The spirocyclic structure allows for a wide variation in the spatial disposition of the functional groups .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis of Spiro Compounds

The synthesis of spiro compounds, especially spiro[pyrrolidin-3,3'-oxindoles], has significant applications due to their biological activities. A study by Chen et al. (2009) highlights an enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity. This method facilitates the rapid construction of spirooxindole skeletons, which are crucial for medicinal chemistry and diversity-oriented synthesis, suggesting a new avenue for the development of biologically active compounds (Chen et al., 2009).

Complexation Studies with Heavy Lanthanides

Research on the complexation of 1,3-diamino-2-hydroxypropane-N,N,N',N'-tetraacetic acid (DHPTA) with heavy lanthanides such as Tb3+, Ho3+, and Lu3+ in aqueous solutions has provided insights into their chemical behavior and potential applications in material science. Zhu et al. (2020) investigated these complexes' thermodynamic equilibria using various spectroscopic techniques, offering valuable information for developing new materials and studying lanthanide chemistry (Zhu et al., 2020).

Synthesis of Spirocyclic Compounds

Spirocyclic compounds play a critical role in the development of new pharmaceuticals and materials due to their unique structural properties. Gurry et al. (2015) described a new synthesis approach for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, highlighting their potential in the creation of novel organic compounds with various applications (Gurry et al., 2015).

Asymmetric Catalysis

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, which are vital in drug development. A study by Čorić and List (2012) introduced confined Brønsted acids based on a C2-symmetric imidodiphosphoric acid motif, enabling catalytic enantioselective spiroacetalization reactions. This innovative approach to catalyst design may significantly impact the synthesis of biologically active compounds with precise chirality (Čorić & List, 2012).

Chemical Transformations and Reactivity Studies

Understanding the reactivity and transformation of specific chemical structures is fundamental to organic synthesis. Studies such as those by Agafontsev and Tkachev (2005, 2006) on the rearrangement of 3-(N-acylamino)-substituted caran-4-one oximes contribute to this knowledge, offering insights into the mechanisms and potential applications of these reactions in synthesizing new chemical entities (Agafontsev & Tkachev, 2005, 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10-7-9(8-11(16)17)14(10)5-4-6-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLTOFUGAORNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C12CCC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)

![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)

![8-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838101.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2838104.png)

![N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2838110.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2838114.png)